3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and boronic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine typically involves the reaction of azetidine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine has several scientific research applications:
Biology: The compound is explored for its potential in developing biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine exerts its effects involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a pyrazole ring instead of azetidine.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a benzoate group, used in different synthetic contexts.
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine is unique due to its azetidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C11H19BF3NO4 |
---|---|
Molecular Weight |
297.08 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7;3-2(4,5)1(6)7/h7,11H,5-6H2,1-4H3;(H,6,7) |
InChI Key |
YNDLCDOILWRBDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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